Fosfato de cobalto(II)

Descripción general

Descripción

Cobalt(II) phosphate is a chemical compound composed of cobalt, phosphorus, and oxygen. It is a white powder and is used in a variety of applications. This compound has been studied extensively in recent years due to its potential applications in the biomedical field.

Aplicaciones Científicas De Investigación

Conductores iónicos e intercambiadores iónicos

Los fosfatos de cobalto con estructura abierta presentan diversas prestaciones físicas en relación con sus estructuras . El desarrollo de nuevos materiales que podrían ser potencialmente conductores iónicos o intercambiadores iónicos llevó a los investigadores a examinar los sistemas cristalográficos Co-P-O y A-Co-P-O . Estos materiales tienen propiedades interesantes, en particular la conductividad iónica .

Tecnología de baterías

Los fosfatos de cobalto han sido estudiados por su posible uso en la tecnología de baterías . Se ha descubierto que tienen propiedades eléctricas interesantes, lo que podría ser beneficioso para el desarrollo de nuevas tecnologías de baterías .

Composición estructural

Los estudios estructurales de los fosfatos de cobalto muestran diversidad estructural con marcos aniónicos abiertos que muestran túneles (3D) y espacio entre capas (2D) . Esta composición estructural es importante para sus diversas aplicaciones .

Electrocatalizadores de reacción de evolución del oxígeno (OER)

El material a base de fosfato de cobalto (CoPi) ha atraído una gran atención debido a su bajo costo, abundancia, buena estabilidad, alta actividad catalítica y propiedades redox . Se ha estudiado por su posible uso como electrocatalizador OER . La lentitud de la reacción de evolución del oxígeno (OER) en el ánodo dificulta la eficiencia de electrólisis de la división del agua

Mecanismo De Acción

Target of Action

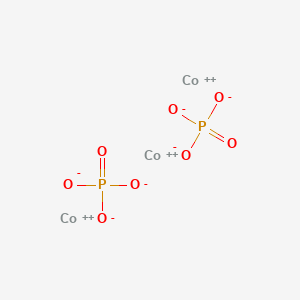

Cobalt(II) phosphate primarily targets the biochemical pathways involved in ionic conduction and ion exchange . It is also known to interact with phosphate anions . The cobalt ions in the compound occupy both octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio .

Mode of Action

Cobalt(II) phosphate interacts with its targets through its unique crystallographic structure . The compound forms a 3D framework where phosphate anions of formulation [PO3]n n− (n tends to infinity) develop into long chains of PO4 tetrahedra linked together by CoO6 octahedra . This structure allows the compound to exhibit various physical performances, particularly in relation to ionic conduction and ion exchange .

Biochemical Pathways

The compound’s interaction with biochemical pathways is primarily related to its ionic conduction and ion exchange properties . These properties are influenced by the compound’s crystallographic structure, which includes cobalt ions and phosphate anions . The compound’s ability to conduct ions and facilitate ion exchange can affect various biochemical processes, although the specific pathways and downstream effects may vary depending on the context.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cobalt(II) phosphate is limited. It is known that the compound isinsoluble in water , which could impact its bioavailability

Result of Action

The primary result of Cobalt(II) phosphate’s action is its ability to facilitate ionic conduction and ion exchange . These properties can have various molecular and cellular effects, depending on the specific context and application. For instance, the compound has been used in the manufacture of cathodes of rechargeable lithium-ion batteries due to its ionic conduction properties .

Action Environment

The action of Cobalt(II) phosphate can be influenced by various environmental factors. For instance, the compound’s ionic conduction and ion exchange properties can be affected by the presence of monovalent cations . Additionally, the compound is relatively stable in air and is more stable in environments with lower humidity . Its solubility can also be influenced by the pH of the environment .

Safety and Hazards

Cobalt(II) phosphate is harmful if swallowed . It causes skin irritation and may cause an allergic skin reaction . It causes serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . It is suspected of causing cancer .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cobalt(II) phosphate has been found to play a role in photocatalytic H2 evolution reactions . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The nature of these interactions is largely dependent on the specific biochemical context in which Cobalt(II) phosphate is present .

Cellular Effects

The effects of Cobalt(II) phosphate on cells and cellular processes are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context.

Molecular Mechanism

At the molecular level, Cobalt(II) phosphate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reaction in which Cobalt(II) phosphate is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cobalt(II) phosphate can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

Cobalt(II) phosphate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways in which Cobalt(II) phosphate is involved can vary depending on the biochemical context.

Transport and Distribution

Cobalt(II) phosphate is transported and distributed within cells and tissues in a variety of ways. This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Cobalt(II) phosphate can have significant effects on its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

cobalt(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893875 | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13455-36-2 | |

| Record name | Cobaltous phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

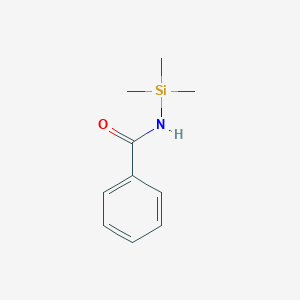

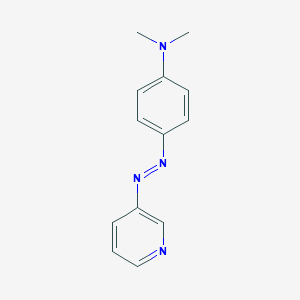

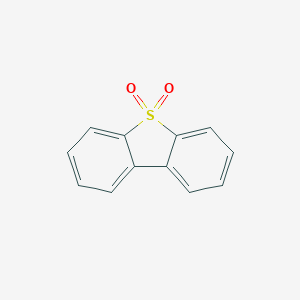

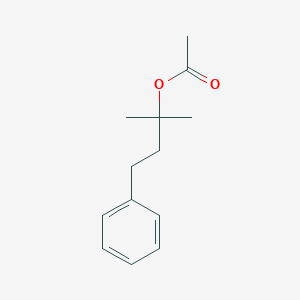

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

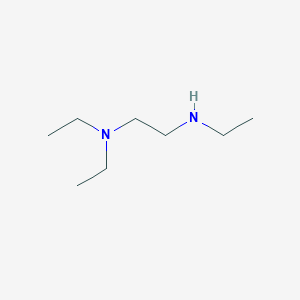

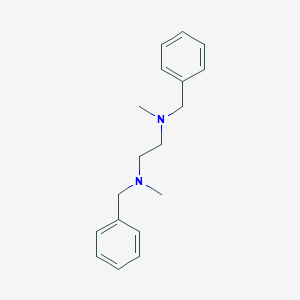

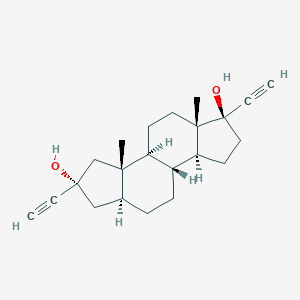

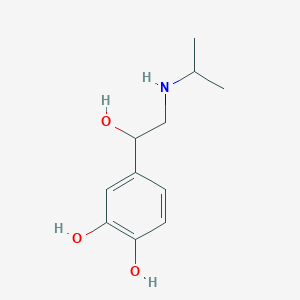

Feasible Synthetic Routes

Q & A

Q1: How does the structure of cobalt(II) phosphate influence its properties?

A1: Cobalt(II) phosphate commonly exhibits tetrahedral coordination of phosphate (PO4) units around the cobalt(II) ions. This arrangement leads to the formation of various structures, including layered, chain-like, and open-framework structures. These structural variations directly impact properties such as ion exchange capacity, catalytic activity, and magnetic behavior. [, , , ]

Q2: Does cobalt(II) phosphate display any interesting spectroscopic features?

A2: Yes, cobalt(II) phosphate exhibits characteristic peaks in various spectroscopic techniques. For instance, in UV-Vis spectroscopy, it shows absorption bands related to d-d electronic transitions in cobalt(II) ions, often resulting in vibrant colors ranging from purple to blue. []

Q3: How does cobalt(II) phosphate interact with other materials?

A3: The compatibility of cobalt(II) phosphate with other materials depends on the specific application and conditions. For example, it can be incorporated into composite materials for specific functionalities. Notably, studies have investigated its use in conjunction with titanium dioxide (TiO2) for photocatalytic applications. []

Q4: Does cobalt(II) phosphate exhibit catalytic activity?

A4: Yes, cobalt(II) phosphate has shown promising catalytic activity in various reactions. For instance, a tetranuclear cobalt(II) phosphate complex has demonstrated exceptional efficiency as a catalyst for electrochemical water oxidation under alkaline conditions. []

Q5: What influences the catalytic activity of cobalt(II) phosphate?

A5: Factors such as the coordination environment of cobalt(II) ions, the presence of structural defects, and the overall structure play a crucial role in determining the catalytic activity and selectivity of cobalt(II) phosphate. []

Q6: Have computational methods been used to study cobalt(II) phosphate?

A6: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to gain insights into the electronic structure, bonding, and reactivity of cobalt(II) phosphate complexes. These studies contribute to understanding reaction mechanisms and designing improved catalysts. []

Q7: What are some common methods for synthesizing cobalt(II) phosphate?

A7: Several synthetic routes exist, including hydrothermal synthesis, solid-state reactions, and precipitation methods. Hydrothermal synthesis, often employing organic templates, has proven particularly successful in obtaining cobalt(II) phosphates with tailored structures. [, , , ]

Q8: Can the structure of cobalt(II) phosphate be modified?

A8: Yes, structural modifications can be achieved by varying the synthesis conditions, such as temperature, pH, and the use of different templates or precursors. These modifications allow for fine-tuning the properties of cobalt(II) phosphate for specific applications. [, , , ]

Q9: What are the potential applications of cobalt(II) phosphate?

A9: Cobalt(II) phosphate finds applications in diverse fields, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)